Ethyl 3,3-bis(ethylsulfanyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,3-bis(ethylsulfanyl)propanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features two ethylsulfanyl groups attached to the third carbon of a propanoate ester, making it unique in its structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,3-bis(ethylsulfanyl)propanoate can be synthesized through the esterification of 3,3-bis(ethylsulfanyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a strong acid like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-bis(ethylsulfanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethylsulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Compounds with different nucleophiles replacing the ethylsulfanyl groups.
Scientific Research Applications
Ethyl 3,3-bis(ethylsulfanyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,3-bis(ethylsulfanyl)propanoate involves its interaction with various molecular targets and pathways. The ethylsulfanyl groups can undergo oxidation or substitution, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
- Ethyl benzoate
Uniqueness
Ethyl 3,3-bis(ethylsulfanyl)propanoate is unique due to the presence of two ethylsulfanyl groups, which impart distinct chemical properties and reactivity compared to other esters. These groups make it more versatile in chemical reactions, allowing for a broader range of applications in synthesis and research .
Properties
CAS No. |
195000-90-9 |
---|---|
Molecular Formula |
C9H18O2S2 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
ethyl 3,3-bis(ethylsulfanyl)propanoate |
InChI |
InChI=1S/C9H18O2S2/c1-4-11-8(10)7-9(12-5-2)13-6-3/h9H,4-7H2,1-3H3 |
InChI Key |
LDMGCLSAGYOIJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(SCC)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.